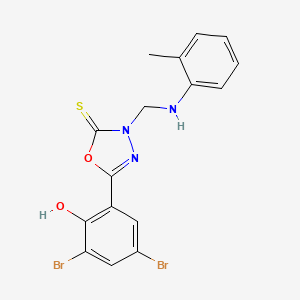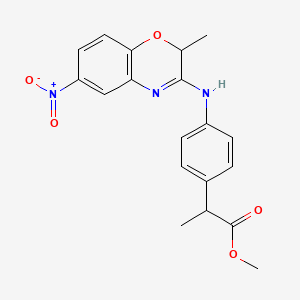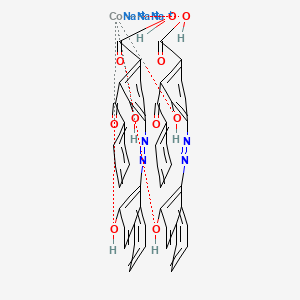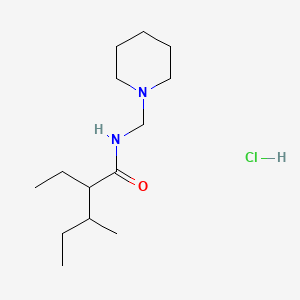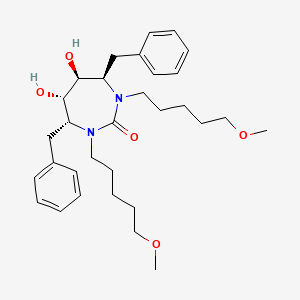
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methoxypentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methoxypentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methoxypentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves multiple steps, including the formation of the diazepin ring and the introduction of hydroxyl, methoxypentyl, and phenylmethyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methoxypentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methoxypentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methoxypentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism depends on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other diazepin derivatives and compounds with similar functional groups. Examples include:
- 2H-1,3-Diazepin-2-one derivatives with different substituents.
- Compounds with similar hydroxyl, methoxypentyl, and phenylmethyl groups.
Uniqueness
What sets 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methoxypentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- apart is its specific combination of functional groups and stereochemistry, which may confer unique properties and applications not found in similar compounds.
Propiedades
Número CAS |
167824-62-6 |
|---|---|
Fórmula molecular |
C31H46N2O5 |
Peso molecular |
526.7 g/mol |
Nombre IUPAC |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis(5-methoxypentyl)-1,3-diazepan-2-one |
InChI |
InChI=1S/C31H46N2O5/c1-37-21-13-5-11-19-32-27(23-25-15-7-3-8-16-25)29(34)30(35)28(24-26-17-9-4-10-18-26)33(31(32)36)20-12-6-14-22-38-2/h3-4,7-10,15-18,27-30,34-35H,5-6,11-14,19-24H2,1-2H3/t27-,28-,29+,30+/m1/s1 |
Clave InChI |
HIMYXPUMLAHVRJ-XAZDILKDSA-N |
SMILES isomérico |
COCCCCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCCCCOC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
SMILES canónico |
COCCCCCN1C(C(C(C(N(C1=O)CCCCCOC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


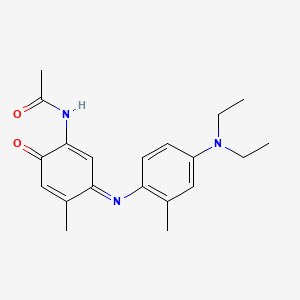

![4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol](/img/structure/B12700449.png)


